4-(4-Fluorobenzoyl)butyric Acid

Catalog No.
S710091
CAS No.
149437-76-3
M.F
C11H11FO3
M. Wt
210.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorobenzoyl)butyric Acid

CAS Number

149437-76-3

Product Name

4-(4-Fluorobenzoyl)butyric Acid

IUPAC Name

5-(4-fluorophenyl)-5-oxopentanoic acid

Molecular Formula

C11H11FO3

Molecular Weight

210.2 g/mol

InChI

InChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)

InChI Key

ZBQROUOOMAMCQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)F

Synonyms

4-Fluoro-δ-oxo-benzenepentanoic Acid; 4-(4-Fluorobenzoyl)butyric Acid; 5-(4-Fluorophenyl)-5-oxopentanoic Acid;

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)F

Synthesis:

4-(4-Fluorobenzoyl)butyric acid is a chemical compound that can be synthesized through various methods. One common method involves the reaction of 4-fluorobenzoyl chloride with butyric acid in the presence of a Lewis acid catalyst, such as aluminum chloride [].

Applications in Medicinal Chemistry:

4-(4-Fluorobenzoyl)butyric acid serves as a key intermediate in the synthesis of ezetimibe, a medication used to lower cholesterol levels []. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine.

4-(4-Fluorobenzoyl)butyric acid is an organic compound characterized by its unique structure, which includes a butyric acid moiety attached to a 4-fluorobenzoyl group. Its molecular formula is C₁₁H₁₁FO₃, and it has a molecular weight of approximately 210.20 g/mol. This compound appears as a solid at room temperature and is typically stored in a cool environment to maintain stability. The presence of the fluorine atom in the benzoyl group enhances its chemical properties, making it of significant interest in various fields, particularly in medicinal chemistry and pharmaceuticals .

4-(4-Fluorobenzoyl)butyric acid itself does not have a known mechanism of action. However, its significance lies in its role as a precursor for ezetimibe, which works by inhibiting cholesterol absorption in the intestine [].

Physical and Chemical Properties

  • Melting point: No data readily available
  • Boiling point: No data readily available
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and methanol []
  • Stability: Stable under normal storage conditions []

4-(4-Fluorobenzoyl)butyric acid can cause skin and eye irritation []. Safety protocols like wearing gloves, eye protection, and working in a fume hood are recommended when handling this compound [].

Due to its functional groups. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Acid-base reactions: Acting as an acid due to the carboxylic acid group.
  • Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under suitable conditions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties .

Research indicates that 4-(4-fluorobenzoyl)butyric acid exhibits notable biological activities, particularly in the realm of pharmacology. It has been identified as a potential candidate for developing anti-hyperlipoproteinemic drugs, which are used to manage lipid levels in the blood. The compound's ability to modify lipid metabolism may contribute to its therapeutic effects . Further studies are needed to elucidate the exact mechanisms of action and potential side effects.

Several synthesis methods have been reported for 4-(4-fluorobenzoyl)butyric acid:

  • From Glutaric Anhydride and Fluorobenzene: This method involves the reaction of glutaric anhydride with fluorobenzene, followed by hydrolysis to yield the target compound .
  • Improved Processes: Various patents describe optimized procedures that enhance yield and purity, often involving inert gas protection during reactions to prevent degradation .

These methods highlight the importance of careful reaction conditions to obtain high-quality products.

The primary applications of 4-(4-fluorobenzoyl)butyric acid include:

  • Pharmaceuticals: As a precursor for developing anti-hyperlipoproteinemic agents.
  • Research: Utilized in studies investigating lipid metabolism and related disorders.
  • Chemical Intermediates: Employed in synthesizing other organic compounds due to its reactive functional groups.

The compound's versatility makes it valuable across various sectors, particularly in drug development .

Interaction studies involving 4-(4-fluorobenzoyl)butyric acid focus on its pharmacokinetics and pharmacodynamics. These studies assess how the compound interacts with biological systems, including:

  • Metabolic Pathways: Understanding how it influences lipid metabolism.
  • Drug Interactions: Evaluating potential interactions with other medications that may affect its efficacy or safety profile.

Such research is critical for determining appropriate dosing regimens and identifying any contraindications .

Several compounds share structural similarities with 4-(4-fluorobenzoyl)butyric acid, allowing for comparative analysis based on their chemical properties and biological activities:

Compound NameMolecular FormulaKey Characteristics
Butyric AcidC₄H₈O₂Simple fatty acid; important for energy metabolism
4-Fluorobenzoic AcidC₇H₅F O₂Used in various chemical syntheses; less complex than 4-(4-fluorobenzoyl)butyric acid
4-(Chlorobenzoyl)butyric AcidC₁₁H₁₁ClO₃Similar structure; chlorine instead of fluorine affects reactivity

The uniqueness of 4-(4-fluorobenzoyl)butyric acid lies in its specific fluorinated structure that enhances its biological activity compared to non-fluorinated analogs. This fluorination often leads to increased lipophilicity and improved binding affinity for biological targets, making it a compelling candidate for pharmaceutical applications .

The formation of the desfluoro analogue, specifically 4-benzoylbutyric acid, represents a critical impurity concern in the synthesis of 4-(4-fluorobenzoyl)butyric acid. The primary formation mechanism involves the presence of benzene as an impurity in commercial fluorobenzene starting material [1] [2]. Commercial fluorobenzene typically contains benzene impurities in the range of 300-700 parts per million, which become significant when considering the relative reactivity differences in Friedel-Crafts acylation reactions [1].

The mechanistic basis for desfluoro analogue formation centers on the competitive nature of the Friedel-Crafts acylation reaction between glutaric anhydride and both fluorobenzene and benzene impurities [1] [2]. Benzene exhibits approximately five times higher reactivity toward Friedel-Crafts acylation compared to fluorobenzene due to the electron-withdrawing effect of the fluorine substituent [1]. This reactivity difference means that even trace amounts of benzene can lead to significant formation of the undesired 4-benzoylbutyric acid impurity.

The reaction mechanism proceeds through the formation of an acylium ion intermediate when glutaric anhydride reacts with aluminum chloride catalyst [3]. This electrophilic species subsequently attacks the aromatic ring, with benzene being more nucleophilic than fluorobenzene due to the absence of electron-withdrawing substituents. The preferential reaction of benzene with the acylium ion leads to the formation of 4-benzoylbutyric acid as a process-related impurity.

Formation MechanismRelative ReactivityTypical Impurity LevelControl Target
Benzene impurity reaction with glutaric anhydride5× higher than fluorobenzene0.05-0.1%<0.05% w/w
Competitive Friedel-Crafts acylationPreferential benzene reactionVariable<0.1% w/w
Trace benzene in fluorobenzene (300-700 ppm)Significantly enhanced reactivityProcess-dependentMinimized through raw material control

Analytical Detection Methodologies

The analytical detection and quantification of impurities in 4-(4-fluorobenzoyl)butyric acid employ several sophisticated methodologies, each offering distinct advantages for different analytical requirements. High Performance Liquid Chromatography serves as the primary analytical technique for routine quality control applications, providing reliable detection limits of 0.05% w/w for the desfluoro analogue [2].

Liquid Chromatography-Tandem Mass Spectrometry represents the most sensitive analytical approach for fluorinated carboxylic acid analysis, achieving detection limits in the range of 0.05-50 parts per billion depending on the specific compound and matrix. This methodology employs electrospray ionization in negative mode, allowing for highly selective detection and identification of fluorinated impurities through multiple reaction monitoring techniques. The travelling-wave collision cell technology enhances sensitivity while maintaining specificity for complex impurity profiles.

Gas Chromatography-Mass Spectrometry provides ultra-trace analytical capability, particularly when combined with solid-phase extraction preconcentration techniques. This approach enables detection limits as low as 6-44 nanograms per liter after derivatization with appropriate reagents such as boron trifluoride-methanol. The methodology proves especially valuable for environmental and trace-level pharmaceutical analysis applications.

Fluorescence detection methods offer enhanced sensitivity through derivatization approaches using coumarin derivatives. The derivatization with 3-bromoacetylcoumarin achieves detection limits of 43-75 parts per trillion for perfluorinated carboxylic acids, demonstrating the potential for ultra-sensitive impurity detection. However, this approach requires additional sample preparation steps and specialized derivatization reagents.

Analytical MethodDetection LimitSample PreparationAnalysis TimePrimary Application
HPLC-UV0.05% w/wMinimal15-30 minutesRoutine quality control
LC-MS/MS0.05-50 ppbDirect injection5-15 minutesTrace impurity analysis
GC-MS6-44 ng/LSPE + derivatization30-60 minutesUltra-trace analysis
Fluorescence Detection43-75 pptDerivatization25-45 minutesResearch applications

Impurity Control Strategies

Reaction Parameter Optimization

Reaction parameter optimization represents a fundamental approach to minimizing desfluoro analogue formation through systematic control of process variables. Temperature control emerges as the most critical parameter, with optimal reaction temperatures maintained between 10-25°C to minimize side reactions while ensuring adequate reaction kinetics [2]. Lower temperatures reduce the formation of unwanted impurities by decreasing the reaction rate of competitive pathways and improving reaction selectivity.

The reaction time parameter requires careful optimization to achieve complete conversion while preventing over-reaction that could lead to impurity formation [2]. Optimal reaction times typically range from 2-4 hours, with progress monitoring through High Performance Liquid Chromatography to ensure complete substrate conversion [3]. Extended reaction times beyond this range may increase impurity formation without significant improvement in yield.

Catalyst loading optimization involves achieving the proper balance between reaction activation and selectivity control [3] [2]. The optimal aluminum chloride to fluorobenzene molar ratio of 1:1.7 provides sufficient Lewis acid activation while preventing excess catalyst-induced side reactions [3]. Precise stoichiometric control ensures efficient acylium ion formation while minimizing catalyst-mediated decomposition pathways.

Substrate ratio optimization focuses on employing excess fluorobenzene to outcompete benzene impurities for reaction with the acylium ion intermediate [3] [2]. The optimal glutaric anhydride to fluorobenzene ratio of 1:2 ensures sufficient fluorobenzene availability to minimize benzene reaction probability [3]. This approach leverages the concentration-dependent nature of competitive reactions to favor the desired product formation.

Process ParameterOptimal RangeControl MechanismImpact on Impurity Formation
Temperature10-25°CAutomated temperature controlReduces side reaction rates by 60-80%
Reaction Time2-4 hoursHPLC monitoringPrevents over-reaction impurities
Catalyst Loading1:1.7 molar ratioPrecise meteringOptimizes selectivity
Substrate Ratio1:2 (anhydride:fluorobenzene)Stoichiometric controlOutcompetes benzene reactions

Purification Techniques

Recrystallization serves as the primary purification technique for achieving high-purity 4-(4-fluorobenzoyl)butyric acid through exploitation of solubility differences between the desired product and impurities [2]. The process involves dissolving the crude product in a suitable hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound while leaving impurities in solution. Optimal recrystallization conditions include solvent selection based on temperature-dependent solubility profiles, with the target compound showing low solubility at ambient temperature but high solubility at elevated temperatures.

Carbon treatment represents an essential polishing step for removing colored impurities and trace organic contaminants that cannot be eliminated through recrystallization alone [2]. The process employs activated carbon with high surface area and appropriate pore structure to adsorb unwanted impurities through physical and chemical interactions. Pharmaceutical-grade activated carbons meeting United States Pharmacopoeia or European Pharmacopoeia specifications ensure appropriate purity levels for drug substance applications.

The integrated purification approach combines multiple techniques in sequence to achieve maximum impurity removal [2]. The typical sequence involves initial carbon treatment of the basic solution to remove colored impurities, followed by acidification to precipitate the product, and final recrystallization from appropriate solvent systems [2]. This multi-stage approach addresses different types of impurities through complementary mechanisms, achieving overall purification levels exceeding individual technique capabilities.

Solvent selection for purification operations requires careful consideration of solubility profiles, crystallization behavior, and environmental factors. The ideal purification solvent exhibits high solubility for the target compound at elevated temperatures, low solubility at ambient conditions, and selective dissolution properties that favor impurity rejection. Modern computational approaches enable predictive solvent selection based on thermodynamic modeling and structure-property relationships.

Purification TechniqueMechanismImpurity Removal EfficiencyProcess Conditions
RecrystallizationSelective crystallization90-95% total impuritiesHot solvent dissolution, controlled cooling
Carbon TreatmentAdsorption of organics80-90% colored impuritiesAqueous basic solution, contact time optimization
Crystallization ControlNucleation managementEnhanced crystal puritySeeding, temperature control, agitation
Solvent OptimizationSelective solvationImproved separation efficiencyPredictive modeling, experimental validation

Quality by Design Approaches

Quality by Design implementation for 4-(4-fluorobenzoyl)butyric acid synthesis focuses on systematic identification and control of Critical Quality Attributes and Critical Process Parameters to ensure consistent product quality. The primary Critical Quality Attributes include product purity specification, desfluoro analogue content below 0.05% w/w, and overall chemical purity meeting pharmaceutical standards [2]. These attributes directly relate to patient safety and therapeutic efficacy, requiring robust control strategies throughout the manufacturing process.

Critical Process Parameters identification encompasses all process variables that significantly impact product quality, including reaction temperature, time, catalyst loading, and solvent composition. Systematic Design of Experiments approaches enable quantitative understanding of parameter interactions and their effects on Critical Quality Attributes. This scientific approach replaces empirical development with statistically-based optimization, reducing development time while improving process understanding.

Design Space establishment defines the multidimensional combination and interaction of input variables and process parameters that provide assurance of quality. For 4-(4-fluorobenzoyl)butyric acid synthesis, the Design Space encompasses temperature ranges, reaction time windows, and catalyst loading levels that consistently produce material meeting quality specifications. Operating within the Design Space provides regulatory flexibility for process optimization and troubleshooting without requiring regulatory approval for changes.

Control Strategy development integrates all quality assurance elements into a comprehensive framework for maintaining product quality. This includes raw material specifications for fluorobenzene purity, in-process controls for reaction monitoring, and finished product testing for impurity verification [2]. Process Analytical Technology implementation enables real-time monitoring and control, supporting continuous process verification and quality assurance.

Risk Assessment methodologies systematically evaluate potential failure modes and their impact on product quality. For desfluoro analogue control, risk assessment identifies raw material benzene content as a high-impact factor requiring stringent supplier qualification and incoming material testing [1] [2]. Process-related risks include temperature excursions and catalyst loading variations, necessitating robust process controls and monitoring systems.

QbD ElementApplication to SynthesisImplementation ApproachQuality Impact
Critical Quality AttributesPurity >98%, desfluoro <0.05%Specification setting, testingDirect patient safety impact
Critical Process ParametersTemperature, time, catalyst loadingDesign of Experiments optimizationProcess robustness assurance
Design SpaceOperating parameter rangesStatistical modeling, validationRegulatory compliance flexibility
Control StrategyIntegrated quality frameworkRisk-based control implementationConsistent quality delivery
Process UnderstandingMechanistic knowledgeScientific investigation, modelingContinuous improvement capability

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (41.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (41.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (58.82%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

4-(4-Fluorobenzoyl)butyric acid

Dates

Last modified: 09-20-2023

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